1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid
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Overview
Description
1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a cyclopropylmethyl group that enhances its chemical stability and bioavailability .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the cyclopropylmethyl group, which may result in lower stability and bioavailability.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features an additional triazole ring, which can enhance its binding affinity to certain targets but may also increase its molecular complexity.
The uniqueness of this compound lies in its balanced combination of stability, bioavailability, and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8-11-3-7-4-12-14(9(7)13-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16) |
InChI Key |
PQHFQGGHLFECCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=NC(=NC=C3C=N2)C(=O)O |
Origin of Product |
United States |
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